5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine
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Overview
Description
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine is a synthetic organic compound that features a thiazole ring substituted with a bromobenzyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 3-bromobenzyl bromide.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole and morpholine rings can interact with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine: Unique due to the combination of the bromobenzyl, thiazole, and morpholine moieties.
4-(3-Bromobenzyl)-5-hydroxyisoxazol-3-yl]benzoic acid: Similar in having a bromobenzyl group but differs in the core structure.
N-(3-bromobenzyl) noscapine: Another compound with a bromobenzyl group but with a different core structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16BrN3OS |
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Molecular Weight |
354.27 g/mol |
IUPAC Name |
5-[(3-bromophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C14H16BrN3OS/c15-11-3-1-2-10(8-11)9-12-13(16)17-14(20-12)18-4-6-19-7-5-18/h1-3,8H,4-7,9,16H2 |
InChI Key |
XRKIXEVIGBFCIC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC3=CC(=CC=C3)Br)N |
Origin of Product |
United States |
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